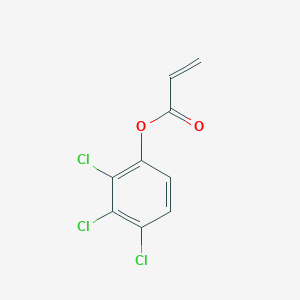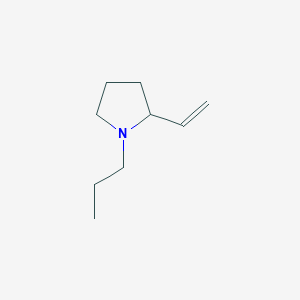
2-Ethenyl-1-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-1-propylpyrrolidine is a heterocyclic organic compound that features a five-membered pyrrolidine ring with an ethenyl group at the second position and a propyl group at the first position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-propylpyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrone or an azomethine ylide can undergo a 1,3-dipolar cycloaddition with an olefin to form the pyrrolidine ring . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor. The product is then purified through multistage distillation processes.
化学反応の分析
Types of Reactions
2-Ethenyl-1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
科学的研究の応用
2-Ethenyl-1-propylpyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethenyl-1-propylpyrrolidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 and -2, which are involved in DNA damage repair . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
類似化合物との比較
2-Ethenyl-1-propylpyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolizines: These compounds have a fused bicyclic structure and exhibit different biological activities.
Pyrrolidine-2-one: This lactam derivative has distinct chemical properties and applications.
Pyrrolidine-2,5-diones: These compounds are known for their use in medicinal chemistry as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other pyrrolidine derivatives.
特性
CAS番号 |
88067-42-9 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
2-ethenyl-1-propylpyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-7-10-8-5-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |
InChIキー |
PWMRCAWYNSYNML-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


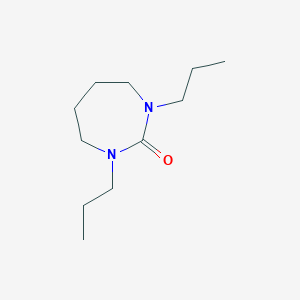
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)

![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
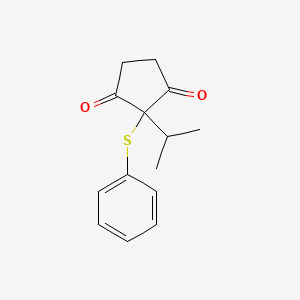
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
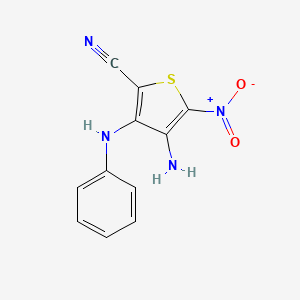
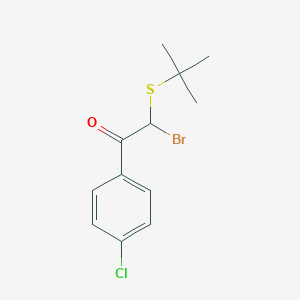
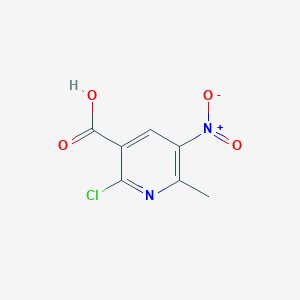

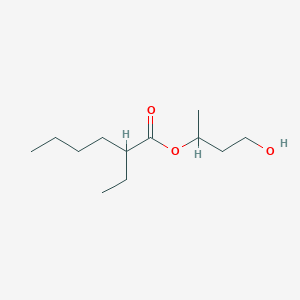
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
